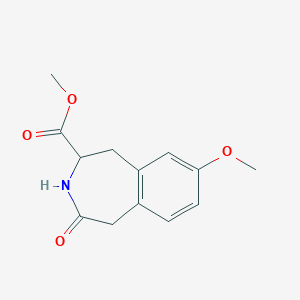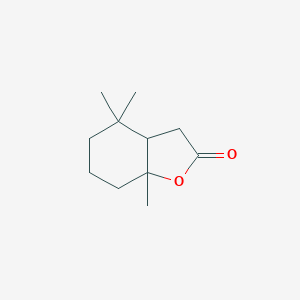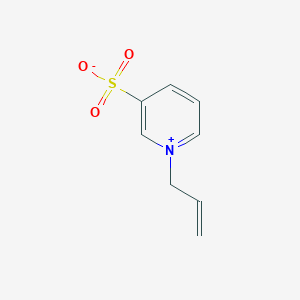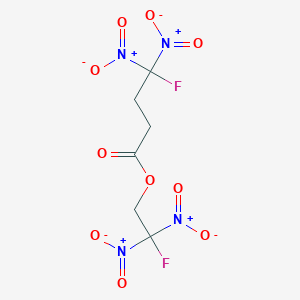
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate, commonly known as FEFO, is a highly explosive compound that has been used as a propellant and explosive in the past. However, in recent years, FEFO has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
FEFO works by releasing nitric oxide, which can activate certain proteins and enzymes in the body. This activation can lead to a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
FEFO has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of certain proteins and enzymes in the body, and the potential to act as a vasodilator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FEFO is its high potency, which allows for the use of smaller amounts in experiments. However, its explosive nature makes it difficult to handle and requires specialized equipment and safety protocols.
Direcciones Futuras
There are several potential future directions for research involving FEFO, including further exploration of its potential as a cancer treatment, investigation of its potential as a tool for gene therapy, and further study of its biochemical and physiological effects. Additionally, there may be potential applications for FEFO in the field of nanotechnology, as it has been shown to have the ability to self-assemble into nanoscale structures.
Métodos De Síntesis
FEFO can be synthesized through a multistep process, starting with the reaction of 2-fluoro-2-nitroethanol with nitric acid to form 2-fluoro-2-nitroethyl nitrate. This intermediate is then reacted with 4-fluoro-4-nitrobutyric acid to form FEFO.
Aplicaciones Científicas De Investigación
FEFO has been used in a variety of scientific research applications, including as a tool for studying protein structure and function, as a potential treatment for cancer, and as a potential tool for gene therapy.
Propiedades
Número CAS |
15957-54-7 |
|---|---|
Nombre del producto |
2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate |
Fórmula molecular |
C6H6F2N4O10 |
Peso molecular |
332.13 g/mol |
Nombre IUPAC |
(2-fluoro-2,2-dinitroethyl) 4-fluoro-4,4-dinitrobutanoate |
InChI |
InChI=1S/C6H6F2N4O10/c7-5(9(14)15,10(16)17)2-1-4(13)22-3-6(8,11(18)19)12(20)21/h1-3H2 |
Clave InChI |
RSJWIXWBPOAQET-UHFFFAOYSA-N |
SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canónico |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Otros números CAS |
15957-54-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)


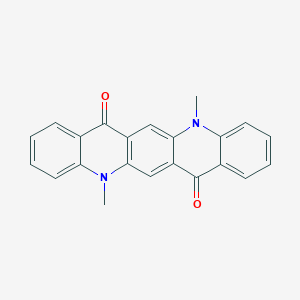

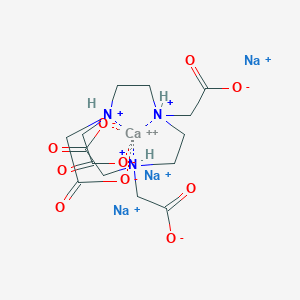
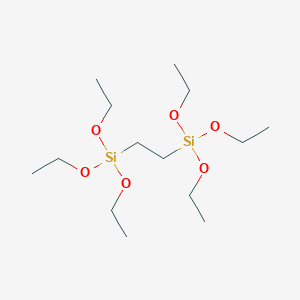
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

